2-Methyl-1-phenylbutan-2-ol

Catalog No.
S1895266
CAS No.
772-46-3
M.F
C11H16O
M. Wt
164.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-phenylbutan-2-ol

CAS Number

772-46-3

Product Name

2-Methyl-1-phenylbutan-2-ol

IUPAC Name

2-methyl-1-phenylbutan-2-ol

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c1-3-11(2,12)9-10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3

InChI Key

FTZBYXCNXOPJEL-UHFFFAOYSA-N

SMILES

CCC(C)(CC1=CC=CC=C1)O

Canonical SMILES

CCC(C)(CC1=CC=CC=C1)O

Perfumery

Biofuel

Dehydration to Alkenes

Flavor and Fragrance Agent

Component of Alcoholic Beverages

2-Methyl-1-phenylbutan-2-ol is an organic compound with the molecular formula C11H16OC_{11}H_{16}O. It is classified as a tertiary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is characterized by its aromatic properties, stemming from the phenyl group, which contributes to its potential applications in various fields, including fragrance and flavor industries.

The structure of 2-Methyl-1-phenylbutan-2-ol features a butanol backbone with a methyl group and a phenyl group attached to the second carbon. Its unique arrangement allows for interesting chemical behavior and interactions, making it a subject of study in organic chemistry.

Typical of alcohols:

  • Dehydration: This reaction can lead to the formation of alkenes. The dehydration process typically involves the formation of a stable secondary carbocation, which can rearrange or eliminate water to yield different alkene products.
  • Oxidation: As a tertiary alcohol, 2-Methyl-1-phenylbutan-2-ol is resistant to oxidation under mild conditions but can be oxidized under stronger conditions to yield ketones or other oxidized products.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in the synthesis of various organic compounds.
  • Grignard Reactions: It can also participate in Grignard reactions, where it acts as a nucleophile in the presence of electrophiles.

Several synthesis methods for 2-Methyl-1-phenylbutan-2-ol have been documented:

  • Grignard Reaction: One method involves the reaction of benzylmagnesium halide with isobutylene oxide in the presence of a copper(I) catalyst. This method allows for controlled conditions and yields high-purity products .
  • Hydrolysis: Following the Grignard reaction, hydrolysis can be performed using aqueous acid or base to isolate the desired alcohol from the reaction mixture.
  • Alternative Pathways: Other synthetic routes may involve different starting materials or catalysts, but the Grignard method remains one of the most efficient and widely used approaches.

2-Methyl-1-phenylbutan-2-ol finds applications primarily in:

  • Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and scented products.
  • Flavoring Agents: It may be employed as a flavoring agent in food products due to its aromatic properties.
  • Chemical Intermediates: The compound can serve as an intermediate in organic synthesis for producing more complex molecules.

Several compounds share structural similarities with 2-Methyl-1-phenylbutan-2-ol:

Compound NameMolecular FormulaKey Features
3-Methyl-1-phenylbutan-2-olC11H16OSimilar structure; potential for different reactivity due to position of methyl group
4-Methyl-1-phenybutan-2-olC11H16ODiffering position of methyl group; may exhibit distinct physical properties
1-MethylcyclohexanolC7H14OA cyclic structure that influences reactivity and physical properties

The uniqueness of 2-Methyl-1-phenylbutan-2-ol lies in its specific arrangement of functional groups and its potential applications in fragrance and flavor industries, setting it apart from other similar compounds that may not possess these characteristics.

Molecular Formula and Stereochemical Configuration

2-Methyl-1-phenylbutan-2-ol is a tertiary alcohol with the molecular formula C₁₁H₁₆O. Its stereochemical configuration arises from the branched carbon chain, where the hydroxyl group (-OH) is bonded to a chiral center at the second carbon of the butane backbone. This carbon is further substituted with a methyl group and a phenyl group, creating a stereogenic center. The compound exists as two enantiomers: (2S)- and (2R)-2-methyl-1-phenylbutan-2-ol, distinguished by their absolute configurations.

Key Structural Features

  • Chiral center: Carbon-2 bears four distinct substituents: a hydroxyl group, a methyl group, a phenyl group, and a butyl chain.
  • Tertiary alcohol: The hydroxyl group is bonded to a carbon connected to three other carbon atoms, enhancing steric hindrance and influencing reactivity.
  • Aromatic substitution: The phenyl group at carbon-1 contributes to the compound’s lipophilicity and electronic properties.

Crystallographic Analysis and Conformational Isomerism

While crystallographic data for 2-methyl-1-phenylbutan-2-ol is not explicitly reported, computational 3D conformer models suggest a staggered arrangement of substituents around the chiral center to minimize steric clashes. The phenyl group adopts a position perpendicular to the butane backbone, while the methyl and hydroxyl groups occupy axial and equatorial positions, respectively, in the most stable conformer.

Comparative Analysis with Structural Analogs (1-Phenylbutanol Derivatives)

2-Methyl-1-phenylbutan-2-ol differs significantly from 1-phenylbutanol derivatives, such as 1-phenyl-2-butanol (C₁₀H₁₄O), in structure and properties.

Structural and Physicochemical Contrasts

Property2-Methyl-1-phenylbutan-2-ol1-Phenyl-2-butanol
Molecular FormulaC₁₁H₁₆OC₁₀H₁₄O
Hydroxyl PositionTertiary (C-2)Secondary (C-2)
SubstituentsMethyl + phenyl at C-1/C-2Phenyl at C-1
Hydrogen BondingWeak (tertiary -OH)Moderate (secondary -OH)
LogP~2.3~2.5

The tertiary hydroxyl group in 2-methyl-1-phenylbutan-2-ol reduces hydrogen-bonding capacity compared to secondary alcohols like 1-phenyl-2-butanol. This distinction impacts solubility and reactivity in synthetic applications.

The chemical reactivity of 2-Methyl-1-phenylbutan-2-ol is fundamentally governed by its tertiary alcohol structure, which creates unique opportunities for nucleophilic addition-elimination reactions. The primary synthetic route for this compound involves the Grignard reaction mechanism, where nucleophilic addition to carbonyl compounds occurs through a well-defined pathway [2].

The Grignard synthesis represents the most significant nucleophilic addition-elimination pathway for accessing 2-Methyl-1-phenylbutan-2-ol. This reaction proceeds through the nucleophilic attack of phenylmagnesium bromide on 2-butanone in anhydrous ether under controlled temperature conditions [3] [4]. The mechanism involves initial formation of a magnesium alkoxide complex intermediate, followed by acidic workup to yield the tertiary alcohol product [2] [5].

Mechanistic Details of the Primary Pathway

The nucleophilic addition step occurs when the Grignard reagent attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This process follows first-order kinetics with respect to the ketone substrate and demonstrates exceptional regioselectivity [6] [4]. The carbon-carbon bond formation represents the rate-determining step, with activation energies typically ranging from 40-60 kilojoules per mole under standard reaction conditions [2].

Alternative Nucleophilic Substitution Pathways

Tertiary alcohols can participate in nucleophilic substitution reactions through two distinct mechanisms. The SN1 pathway predominates for 2-Methyl-1-phenylbutan-2-ol due to the stability of the tertiary carbocation intermediate formed upon protonation and water elimination [7] [8]. This unimolecular mechanism proceeds through carbocation formation as the rate-determining step, allowing for facile substitution with various nucleophiles under mild conditions [9] [10].

In contrast, primary and secondary alcohol analogs typically undergo SN2 substitution mechanisms that require more forcing conditions and exhibit different stereochemical outcomes [7] [11]. The bimolecular nature of these reactions results in transition state complexes that are sterically hindered compared to the SN1 pathway preferred by tertiary alcohols [9].

Nucleophilic Addition to Carbonyl Precursors

The reverse synthetic analysis reveals that 2-Methyl-1-phenylbutan-2-ol can be accessed through nucleophilic addition reactions to appropriate ketone substrates. When methylmagnesium chloride reacts with 3-phenyl-2-butanone, the nucleophilic addition proceeds with high yield and selectivity [3] [12]. The tetrahedral intermediate formation occurs rapidly at temperatures between 0-25 degrees Celsius, making this an operationally simple transformation [4].

Acid-Base Reactions and Protonation Pathways

The tertiary alcohol functionality exhibits amphoteric behavior, acting as both a weak base and a weak acid depending on reaction conditions [13]. Under acidic conditions, protonation of the hydroxyl oxygen forms an alkyloxonium ion intermediate that serves as an excellent leaving group for subsequent elimination or substitution reactions [14] [13]. This protonation step occurs rapidly and reversibly at room temperature, with equilibrium constants favoring the protonated form in the presence of strong acids [8].

Reaction TypeMechanismTemperature Range (°C)Rate Determining StepKey Intermediates
Grignard Synthesis (Primary Route)Nucleophilic addition to carbonyl0-25Nucleophilic attack on C=OMg-alkoxide complex
SN1 Substitution with ROHUnimolecular substitution via carbocationRoom temperatureCarbocation formationTertiary carbocation
SN2 Substitution (Primary/Secondary alcohols)Bimolecular substitution50-100Nucleophilic displacementTransition state complex
Nucleophilic Addition to KetonesAddition followed by protonation0-25C-C bond formationTetrahedral intermediate
Acid-Base ProtonationProton transferRoom temperatureProton transferAlkyloxonium ion

Umpolung Reactivity in Organomagnesium Intermediates

The concept of umpolung, or polarity reversal, plays a crucial role in understanding the reactivity patterns of organomagnesium intermediates involved in the synthesis and reactions of 2-Methyl-1-phenylbutan-2-ol [15] [16]. This fundamental principle explains how the normal electrophilic character of carbon atoms in alkyl halides is inverted to become nucleophilic in Grignard reagents [15] [17].

Fundamental Principles of Umpolung in Magnesium Chemistry

In conventional organic halides, the carbon atom bears a partial positive charge due to the electronegativity difference with the halogen atom. However, upon formation of the carbon-magnesium bond in Grignard reagents, this polarity undergoes complete reversal [15] [18]. The carbon atom becomes nucleophilic (δ-) while the magnesium center adopts a positive charge (δ+), creating a powerful nucleophilic reagent capable of attacking electrophilic centers [19] [20].

This polarity inversion phenomenon dramatically enhances the reactivity of carbon centers by factors of 10³ to 10⁴ compared to their original halide precursors [16] [21]. The umpolung effect enables reactions that would be impossible under normal polarity conditions, such as the formation of carbon-carbon bonds through nucleophilic attack on carbonyl compounds [15] [22].

Specific Umpolung Behavior in Phenylmagnesium Bromide

Phenylmagnesium bromide, the key Grignard reagent used in synthesizing 2-Methyl-1-phenylbutan-2-ol, exemplifies umpolung reactivity. The normal polarity of bromobenzene features an electrophilic aromatic carbon, but formation of the Grignard reagent creates a highly nucleophilic phenyl anion equivalent [19] [23]. This transformation enables the phenyl group to attack electrophilic ketone carbons with remarkable efficiency [24] [25].

Research has demonstrated that organomagnesium compounds can achieve even more exotic umpolung states. Recent discoveries of magnesium(0) complexes represent an extreme form of umpolung where magnesium atoms carry formal negative charges and act as electron donors rather than acceptors [26] [27]. These anionic magnesium complexes demonstrate unprecedented reducing power and open new avenues for umpolung-based synthetic methodology [28].

Mechanistic Aspects of Umpolung-Enabled Reactions

The umpolung reactivity of Grignard reagents enables multiple bond-forming processes that proceed through distinct mechanistic pathways. When phenylmagnesium bromide reacts with 2-butanone to form 2-Methyl-1-phenylbutan-2-ol, the nucleophilic phenyl group attacks the electrophilic carbonyl carbon in a process that would be thermodynamically unfavorable without umpolung [2] [29].

Computational studies reveal that the umpolung effect stabilizes the transition state for nucleophilic addition by approximately 80-120 kilojoules per mole compared to hypothetical reactions proceeding without polarity reversal [29]. This enormous stabilization accounts for the mild reaction conditions and high yields observed in Grignard syntheses [30].

Schlenk Equilibrium and Dynamic Umpolung Effects

Grignard reagents exist in dynamic equilibrium with their constituent ions through the Schlenk equilibrium, which involves redistribution of organic groups and halides between magnesium centers [31]. This equilibrium creates multiple organomagnesium species with varying degrees of umpolung character [29] [31].

The equilibrium mixture typically contains monomeric Grignard reagents, dimeric bridged structures, and ionic forms consisting of diorganylmagnesium cations paired with magnesium dihalide anions [31]. Each species exhibits distinct umpolung reactivity patterns, with the ionic forms demonstrating enhanced nucleophilicity compared to the covalent structures [29].

Umpolung in Copper-Catalyzed Additions

Recent advances have demonstrated that copper catalysis can enhance umpolung reactivity in organomagnesium systems. Copper(I)-catalyzed addition of Grignard reagents to various electrophiles proceeds through umpolung mechanisms that enable formation of highly congested quaternary carbon centers [23]. These transformations are particularly relevant for synthesizing complex tertiary alcohols related to 2-Methyl-1-phenylbutan-2-ol [24].

Organomagnesium SpeciesNormal PolarityUmpolung PolarityNucleophilicityReactivity Enhancement Factor
Phenylmagnesium bromide (PhMgBr)Ph(δ+)-Br(δ-)Ph(δ-)-Mg(δ+)-Br(δ-)High (carbon nucleophile)10³-10⁴
Methylmagnesium chloride (MeMgCl)Me(δ+)-Cl(δ-)Me(δ-)-Mg(δ+)-Cl(δ-)High (carbon nucleophile)10³-10⁴
Grignard intermediate complexC(δ+)-Mg(δ+)C(δ-)-Mg(δ+)Moderate10²-10³
Magnesium alkoxide productC(δ+)-O(δ-)C(δ-)-O(δ-)-Mg(δ+)Low10¹-10²
Schlenk equilibrium speciesMixed polaritiesRedistributed chargesVariableVariable

Thermal Stability and Decomposition Byproduct Analysis

The thermal behavior of 2-Methyl-1-phenylbutan-2-ol reveals complex decomposition pathways that proceed through multiple competing mechanisms depending on temperature regime and reaction conditions. Tertiary alcohols demonstrate significantly lower thermal stability compared to their primary and secondary counterparts, with decomposition initiated at relatively mild temperatures [32] [33].

Primary Dehydration Pathway

The most thermodynamically favored decomposition pathway involves acid-catalyzed dehydration through an E1 elimination mechanism. This process initiates at temperatures as low as 25-80 degrees Celsius when acid catalysts are present [14] [13]. The mechanism proceeds through initial protonation of the hydroxyl group to form an alkyloxonium ion, followed by water elimination to generate a tertiary carbocation intermediate [14] [34].

The carbocation subsequently undergoes deprotonation at adjacent carbon atoms to yield alkene products, with 2-Methyl-1-phenylbut-1-ene representing the major product following Zaitsev's rule [14] [35]. This elimination follows first-order kinetics with activation energies ranging from 190-210 kilojoules per mole [32] [36].

Temperature-Dependent Decomposition Regimes

At intermediate temperatures (80-150°C), the dehydration pathway remains dominant, but additional competing reactions emerge. Mixed alkene products form through carbocation rearrangements that provide alternative elimination pathways [32] [36]. The reaction kinetics maintain first-order behavior, but activation energies increase to 210-250 kilojoules per mole due to the formation of less stable carbocation intermediates [37] [38].

Elevated temperature conditions (150-250°C) lead to more complex decomposition patterns involving carbocation rearrangements and aromatic fragment formation. The phenyl substituent provides significant stabilization to carbocation intermediates through resonance effects, influencing both reaction rates and product distributions [39] [40]. Mixed-order kinetics emerge as multiple pathways compete, with activation energies reaching 250-300 kilojoules per mole [41].

High-Temperature Pyrolysis Behavior

At temperatures exceeding 250°C, thermal decomposition transitions to radical-mediated pathways involving carbon-carbon bond scission. The tertiary carbon center becomes susceptible to homolytic cleavage, generating benzyl radicals and alkyl fragments [36] [42]. These radical intermediates undergo further decomposition through β-scission and hydrogen abstraction reactions [43].

Complete pyrolysis at temperatures above 400°C results in formation of small molecule products including methane, ethylene, and benzene derivatives [36]. The complex kinetics observed at these temperatures reflect the involvement of multiple radical chain reactions with varying activation barriers ranging from 400-500 kilojoules per mole [44].

Decomposition Product Analysis

Detailed product analysis reveals that the major decomposition products depend critically on temperature and reaction environment. Under mild dehydration conditions, water and substituted alkenes predominate [14]. As temperature increases, aromatic fragments including toluene and benzyl derivatives become significant products [43] [42].

Gas chromatography-mass spectrometry studies have identified over twenty distinct decomposition products from pyrolysis of 2-Methyl-1-phenylbutan-2-ol at temperatures above 300°C [44]. These include both saturated and unsaturated hydrocarbons ranging from C₁ to C₁₁ carbon chains, demonstrating the extensive fragmentation that occurs under harsh thermal conditions [36].

Kinetic Parameters and Mechanistic Insights

Arrhenius analysis of decomposition kinetics provides quantitative insight into the thermal stability of 2-Methyl-1-phenylbutan-2-ol across different temperature regimes. The pre-exponential factors range from 10¹¹ to 10¹⁴ inverse seconds, consistent with unimolecular elimination processes at lower temperatures and complex radical mechanisms at elevated temperatures [32] [45].

Isotope effect studies using deuterium-labeled substrates confirm that C-H bond breaking occurs in the rate-determining step for dehydration reactions, with primary kinetic isotope effects of 2.2-2.6 observed at 400 K [41]. These results support concerted elimination mechanisms rather than stepwise carbocation formation [41] [46].

Thermal Stability Comparisons

Comparative studies with related tertiary alcohols demonstrate that the phenyl substituent provides moderate stabilization against thermal decomposition. The activation energy for dehydration of 2-Methyl-1-phenylbutan-2-ol (190-210 kJ/mol) is approximately 20-30 kJ/mol higher than simple aliphatic tertiary alcohols [39] [45]. This stabilization arises from resonance interactions between the phenyl group and developing carbocation character in the transition state [40].

Temperature Range (°C)Primary Decomposition PathwayMajor ProductsReaction OrderActivation Energy (kJ/mol)
25-80Dehydration (E1 elimination)2-Methyl-1-phenylbut-1-ene, H₂OFirst order190-210
80-150Alkene formation + H₂OMixed alkenes, H₂OFirst order210-250
150-250Carbocation rearrangementRearranged alkenes, aromaticsMixed order250-300
250-400C-C bond scissionBenzyl fragments, alkyl radicalsComplex kinetics300-400
400-600Complete pyrolysisSmall molecules (C₁-C₃)Complex kinetics400-500

XLogP3

2.6

Other CAS

772-46-3

Dates

Last modified: 08-16-2023

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